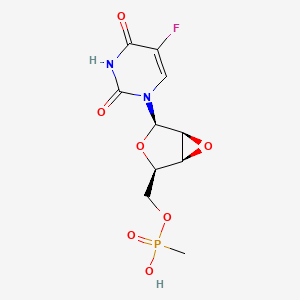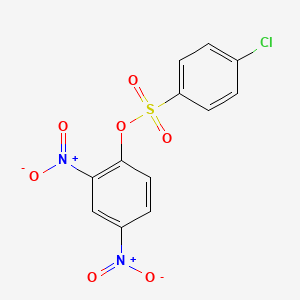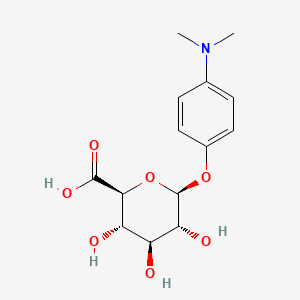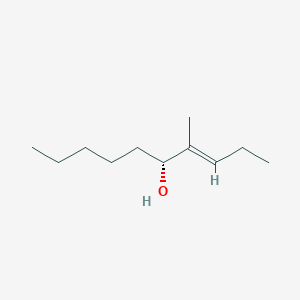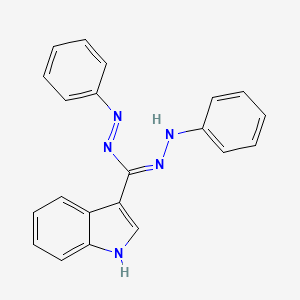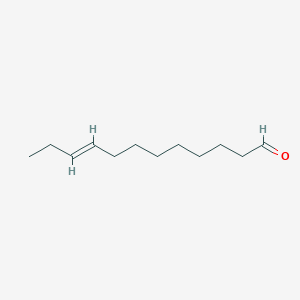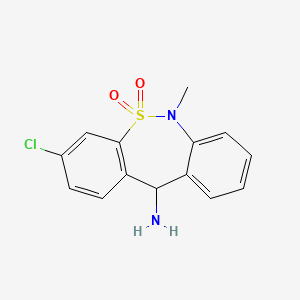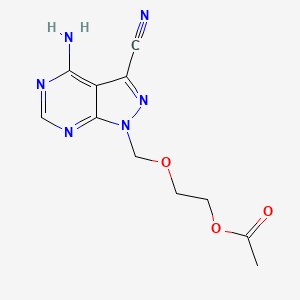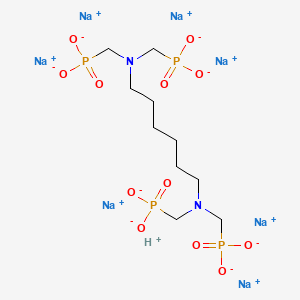
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C10H28N2O12P4.7Na. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves the reaction of hexane-1,6-diamine with phosphonic acid derivatives. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex compounds.
Biology: The compound is studied for its potential use in biological systems, including as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases involving abnormal calcium metabolism.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to bind to metal ions and other molecules. This binding can inhibit the activity of certain enzymes and alter the behavior of biological systems. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with calcium and other metal ions.
Comparison with Similar Compounds
Similar Compounds
Heptapotassium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate: Similar in structure but with potassium ions instead of sodium.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different organic backbones.
Uniqueness
Heptasodium hydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its specific structure, which allows it to interact with a wide range of metal ions and molecules. This makes it particularly valuable in applications requiring strong chelation and inhibition properties.
Properties
CAS No. |
94023-17-3 |
|---|---|
Molecular Formula |
C10H21N2Na7O12P4 |
Molecular Weight |
646.10 g/mol |
IUPAC Name |
heptasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |
InChI |
InChI=1S/C10H28N2O12P4.7Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;/q;7*+1/p-7 |
InChI Key |
GNCBVFPCLZAXKX-UHFFFAOYSA-G |
Canonical SMILES |
[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)
